tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13423606
InChI: InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Molecular Formula: C15H20BrFN2O4S
Molecular Weight: 423.3 g/mol

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13423606

Molecular Formula: C15H20BrFN2O4S

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate -

Specification

Molecular Formula C15H20BrFN2O4S
Molecular Weight 423.3 g/mol
IUPAC Name tert-butyl 4-(5-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3
Standard InChI Key DJSYGAKLGMVDCE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is tert-butyl 4-(5-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate, with the molecular formula C₁₅H₂₀BrFN₂O₄S and a molecular weight of 423.3 g/mol . Key structural features include:

  • Piperazine ring: Facilitates interactions with biological targets via hydrogen bonding and electrostatic interactions.

  • Sulfonyl group: Enhances metabolic stability and modulates electronic properties.

  • Bromo-fluorophenyl substituent: Introduces steric bulk and halogen bonding potential.

  • tert-Butyl carbamate: Acts as a protecting group, enabling selective deprotection during synthesis .

Physicochemical Properties

PropertyValue
Topological Polar Surface Area75.3 Ų
LogP (XLogP3-AA)2.5
Hydrogen Bond Acceptors6
Rotatable Bonds4
Complexity553

Data derived from computational analyses highlight its moderate lipophilicity and potential for blood-brain barrier penetration .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the piperazine ring:

  • Sulfonylation: Reaction of piperazine-1-carboxylate with 5-bromo-2-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) to form the sulfonamide bond .

  • Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

Key Reaction Conditions:

  • Solvents: Dichloromethane, DMF.

  • Catalysts/Reagents: Triethylamine, Boc₂O.

  • Temperature: Room temperature to 80°C .

Functional Group Transformations

The compound undergoes selective reactions:

  • Deprotection: Acidic cleavage (e.g., TFA) removes the Boc group, yielding a free piperazine for further derivatization .

  • Nucleophilic Substitution: The bromine atom on the phenyl ring allows Suzuki-Miyaura coupling or Ullmann reactions to introduce aryl/heteroaryl groups .

Applications in Pharmaceutical Research

Drug Development Case Studies

  • Oncology: Analog tert-butyl 4-(5-nitro-pyridin-2-yl)piperazine-1-carboxylate showed antiproliferative effects in glioblastoma models (IC₅₀ = 1.2 μM) .

  • Anti-inflammatory Agents: Fluorophenyl-sulfonamide derivatives reduced TNF-α production by 70% in macrophages .

Comparison with Structural Analogs

Compound NameMolecular FormulaKey Differences
tert-Butyl 4-(5-chloro-2-fluorophenyl)sulfonylpiperazine-1-carboxylateC₁₅H₂₀ClFN₂O₄SChlorine substituent enhances metabolic stability
tert-Butyl 4-(5-methyl-2-fluorophenyl)sulfonylpiperazine-1-carboxylateC₁₆H₂₃FN₂O₄SMethyl group improves solubility
tert-Butyl piperazine-1-carboxylateC₉H₁₈N₂O₂Lacks sulfonamide and halogen groups

The bromo-fluoro substitution in the target compound balances reactivity and steric effects, optimizing it for fragment-based drug design .

ParameterSpecification
GHS ClassificationNot classified
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Handling requires PPE (gloves, goggles) and ventilation. Storage conditions: -20°C in inert atmosphere .

Recent Advances and Future Directions

Recent studies highlight its role in synthesizing PROTACs (Proteolysis-Targeting Chimeras), where the piperazine sulfonamide serves as a linker to degrade oncoproteins . Additionally, computational docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the NLRP3 inflammasome, suggesting potential in autoimmune diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator